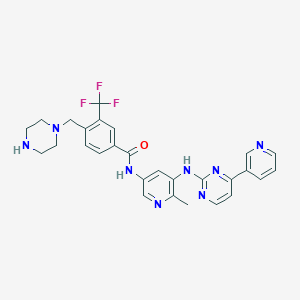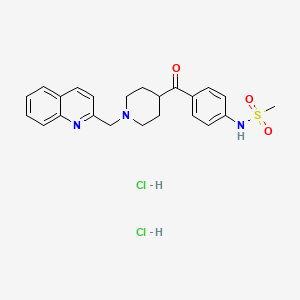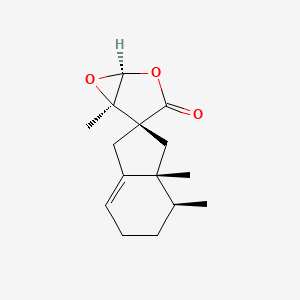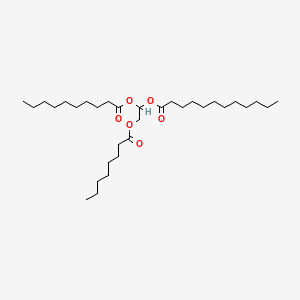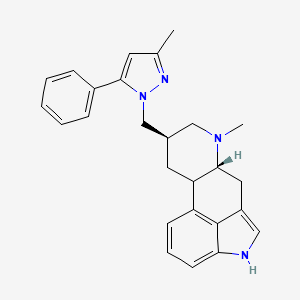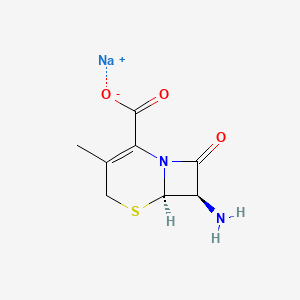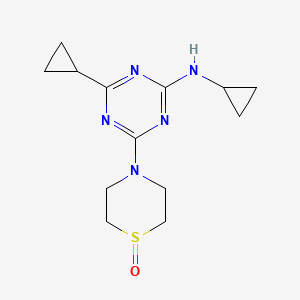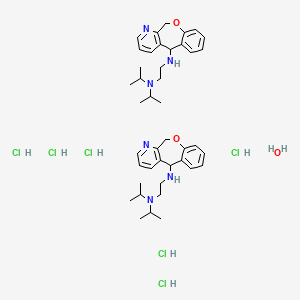
5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate is a complex organic compound with a unique structure that combines elements of benzoxepine and pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate typically involves multiple steps, starting with the preparation of the benzoxepine and pyridine precursors. The key steps include:
Formation of Benzoxepine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Pyridine Moiety: The pyridine ring is introduced through a series of reactions, including nucleophilic substitution and cyclization.
Attachment of Diisopropylaminoethyl Group: This step involves the reaction of the intermediate compound with diisopropylamine under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenated compounds and other nucleophiles/electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
This compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its unique structure may allow for the targeting of specific biological pathways involved in disease.
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine Derivatives: These compounds share structural similarities and have been studied for their pharmacological properties.
Indole Derivatives: Indole derivatives also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of 5-(2-(Diisopropylamino)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate lies in its combination of benzoxepine and pyridine structures, which provides a distinct set of chemical and biological properties not found in other compounds.
属性
CAS 编号 |
95968-34-6 |
|---|---|
分子式 |
C42H66Cl6N6O3 |
分子量 |
915.7 g/mol |
IUPAC 名称 |
N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-di(propan-2-yl)ethane-1,2-diamine;hydrate;hexahydrochloride |
InChI |
InChI=1S/2C21H29N3O.6ClH.H2O/c2*1-15(2)24(16(3)4)13-12-23-21-17-9-7-11-22-19(17)14-25-20-10-6-5-8-18(20)21;;;;;;;/h2*5-11,15-16,21,23H,12-14H2,1-4H3;6*1H;1H2 |
InChI 键 |
SGLDUTCNEKOMGP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2)C(C)C.CC(C)N(CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2)C(C)C.O.Cl.Cl.Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


